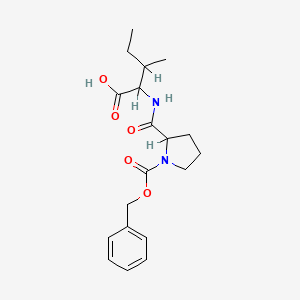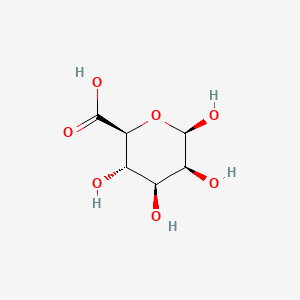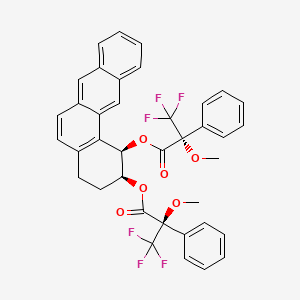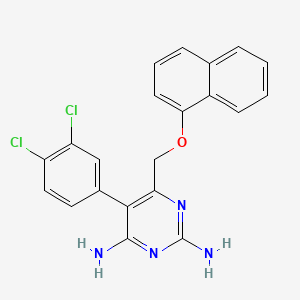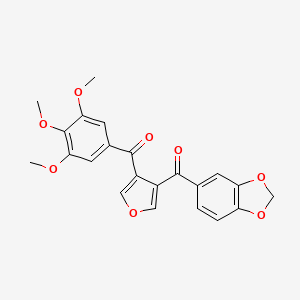
Dibenzoylfuran deriv
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzoylfuran derivatives are a class of organic compounds characterized by the presence of a furan ring fused with two benzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of diarylether derivatives, which involves the formation of the C–O bond of the furan ring . Another approach is the construction of dibenzofurans from benzofuran or phenol derivatives . These methods often require specific reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity.
Industrial Production Methods
Industrial production of dibenzoylfuran derivatives may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzoylfuran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert dibenzoylfuran derivatives into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring or benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Dibenzoylfuran derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as building blocks for various chemical reactions.
Industry: In the industrial sector, dibenzoylfuran derivatives are used in the production of dyes, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of dibenzoylfuran derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, leading to anti-tumor effects . Others may interact with viral proteins, preventing viral replication and exhibiting anti-viral activity . The exact mechanism depends on the specific structure and functional groups of the derivative.
Comparación Con Compuestos Similares
Dibenzoylfuran derivatives can be compared with other similar compounds, such as benzofuran and benzothiophene derivatives. While all these compounds share a common heterocyclic core, dibenzoylfuran derivatives are unique due to the presence of two benzoyl groups, which confer distinct chemical and biological properties . Similar compounds include:
Benzofuran derivatives: Known for their anti-tumor and anti-viral activities.
Benzothiophene derivatives: Exhibiting anti-cancer and anti-inflammatory properties.
Propiedades
Número CAS |
22600-28-8 |
|---|---|
Fórmula molecular |
C22H18O8 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl-[4-(3,4,5-trimethoxybenzoyl)furan-3-yl]methanone |
InChI |
InChI=1S/C22H18O8/c1-25-18-7-13(8-19(26-2)22(18)27-3)21(24)15-10-28-9-14(15)20(23)12-4-5-16-17(6-12)30-11-29-16/h4-10H,11H2,1-3H3 |
Clave InChI |
VYYTXYSWNCYNIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC=C2C(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



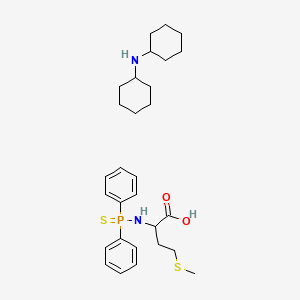

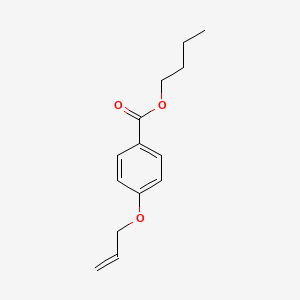
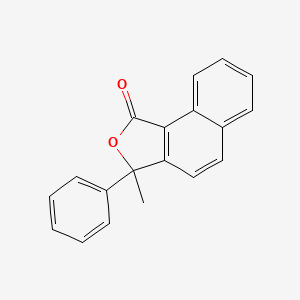



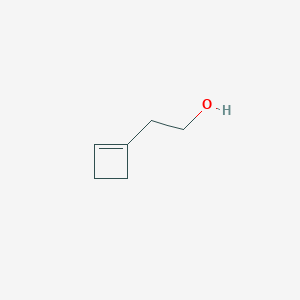
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)
